4-(1-Propen-2-yl)biphenyl
Overview
Description
“4-(1-Propen-2-yl)biphenyl” is a chemical compound with the molecular formula C15H14 . It belongs to the class of organic compounds known as biphenyls and derivatives, which are organic compounds containing two benzene rings linked together by a C-C bond .
Synthesis Analysis
While specific synthesis methods for “4-(1-Propen-2-yl)biphenyl” were not found, related compounds such as 5-[4′-(substituted-methyl)[1,1′-biphenyl]-2-yl]-1H-tetrazoles have been synthesized through reactions involving acetylenic dipolarophile and 4′-(azidomethyl)[1,1′-biphenyl]-2-carbonitrile .Scientific Research Applications
Biological Activity and Medicinal Chemistry
While limited studies exist, researchers have examined the biological effects of 4-(1-Propen-2-yl)biphenyl. Its structural similarity to other bioactive compounds suggests potential interactions with biological targets. Medicinal chemists may explore its derivatives for drug discovery, especially in areas like cancer therapy or neuroprotection.
For additional details, you can also find information about 4-(1-Propen-2-yl)biphenyl on the Ambeed website and explore its progress as a PD-1/PD-L1 inhibitor . High-quality reference standards are available for accurate testing .
Mechanism of Action
Target of Action
It is known that this compound is used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions . The targets in these reactions are the carbon atoms that are being coupled .
Mode of Action
In the context of SM coupling reactions, 4-(1-Propen-2-yl)biphenyl likely interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Given its use in sm coupling reactions, it can be inferred that it plays a role in the synthesis of complex organic compounds .
Result of Action
The molecular and cellular effects of 4-(1-Propen-2-yl)biphenyl’s action are likely related to its role in facilitating SM coupling reactions . By enabling the formation of new carbon-carbon bonds, it contributes to the synthesis of complex organic compounds .
Action Environment
The action, efficacy, and stability of 4-(1-Propen-2-yl)biphenyl can be influenced by various environmental factors. For instance, the conditions under which SM coupling reactions are performed can impact the effectiveness of the compound . These reactions are known for their mild and functional group tolerant reaction conditions , suggesting that the compound may exhibit stability and efficacy under a range of environmental conditions.
properties
IUPAC Name |
1-phenyl-4-prop-1-en-2-ylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14/c1-12(2)13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-11H,1H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STSHXUNZIQVXJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC=C(C=C1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Propen-2-yl)biphenyl |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.